N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
The exact mass of the compound this compound is 421.1305526 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-2-15-3-7-17(8-4-15)19-11-20-22(30)27(25-14-28(20)26-19)13-21(29)24-12-16-5-9-18(23)10-6-16/h3-11,14H,2,12-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLSGPVRNTZQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS Number: 932542-01-3) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic routes often include the formation of the pyrazolo-triazine core, followed by acylation to introduce the acetamide moiety.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown promising antifungal and antitubercular activities. A study demonstrated that certain pyrazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger, suggesting that this compound may similarly possess such properties .
Anti-inflammatory Activity
Compounds containing the pyrazolo-triazine scaffold have been evaluated for their anti-inflammatory effects. For example, studies on related compounds showed inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for some derivatives were reported as low as 0.04 μmol against COX-2 . This suggests that this compound could exhibit similar anti-inflammatory properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Similar pyrazole derivatives have shown significant inhibitory effects against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition potency (IC50) for related compounds ranged from 0.59 to 7.49 µM . Given its structural similarities, this compound may provide promising results in AChE inhibition studies.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and biological activity |
| Ethylphenyl Substituent | May increase selectivity towards target enzymes |
| Pyrazolo-triazine Core | Essential for antimicrobial and anti-inflammatory properties |
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Antifungal Studies : A series of pyrazole derivatives were tested against various fungal strains with some showing up to 90% inhibition at low concentrations .
- Anti-inflammatory Research : Compounds structurally related to N-acetamides were found to significantly reduce inflammation in carrageenan-induced models .
- Enzyme Inhibition : Research has shown that modifications in the pyrazole ring can lead to enhanced AChE inhibition compared to standard drugs .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the realm of anti-cancer and anti-inflammatory effects. The structural components suggest potential interactions with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazolo-triazine derivatives. These compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[1,5-d][1,2,4]triazin derivatives exhibit selective cytotoxicity against breast cancer cells (MCF-7) compared to normal cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways through the inhibition of specific cytokines.
- Case Study 2 : In vitro studies showed that treatment with this compound reduced the levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures .
Pharmacological Applications
The pharmacological profile of N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide suggests multiple therapeutic applications:
Potential Drug Development
Given its promising biological activities, there is ongoing research into developing this compound as a lead candidate for new drug formulations targeting cancer and inflammatory diseases.
Combination Therapies
Research suggests that combining this compound with existing chemotherapeutic agents could enhance therapeutic efficacy while reducing side effects. Preliminary studies indicate synergistic effects when used alongside traditional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
